molecular formula C11H8ClN3O2S B2516424 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 349486-65-3

5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2516424
CAS No.: 349486-65-3
M. Wt: 281.71
InChI Key: FWIZKLJYZXMGLK-UHFFFAOYSA-N
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Description

The compound 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione belongs to the class of thiobarbituric acid derivatives, characterized by a diazinane core substituted with a sulfanylidene group and an arylidene moiety. Its structure features a 1,3-diazinane-4,6-dione backbone with a 2-chlorophenylamino-methylidene group at position 5 and a thione group at position 2.

Synthetic routes for such compounds typically involve condensation reactions between thiobarbituric acid derivatives and substituted anilines or aldehydes. Crystallographic studies (e.g., using SHELX or OLEX2 software) confirm the planar geometry of the diazinane ring and the conjugated arylidene system, which influences electronic properties and intermolecular interactions .

Properties

IUPAC Name

5-[(2-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2S/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATYNIPLVBCNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2-chlorophenylamine with a suitable diazinane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Dihedral Angles

Key structural differences among similar compounds arise from substitutions on the arylidene group and the diazinane core. Below is a comparative analysis:

Compound Name Substituents (Position 5) Dihedral Angle (°) Planarity Trend Reference
5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione 2-Chlorophenylamino-methylidene Not reported Moderate
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione 2,4,5-Trimethoxybenzylidene 1.41 High planarity
5-(3,4-Dichlorophenyl)-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione 3,4-Dichlorophenyl, methyl Not reported Reduced conjugation
1-(4-Chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione 4-Chlorophenyl, ethyl Not reported Steric hindrance effects
5-[[5-[4-(Difluoromethylsulfanyl)phenyl]furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione Difluoromethylsulfanylphenyl-furan Not reported Extended conjugation

Key Observations :

  • Bulky substituents (e.g., ethyl or methyl groups) reduce planarity, affecting intermolecular interactions and solubility .
  • Heterocyclic substitutions (e.g., furan in ) introduce additional conjugation pathways, relevant for optoelectronic applications .

Physicochemical Properties

Solubility and Stability:
  • Primidone (a barbiturate analogue with a phenyl-ethyl group) shows moderate water solubility (1:5 ratio) and stability in ethanol and chloroform, suggesting similar behavior for chlorophenyl-substituted derivatives .
  • The sulfanylidene group increases hydrophobicity compared to oxygen-containing analogues, influencing bioavailability .
Hydrogen Bonding and Crystal Packing:
  • Intramolecular N–H⋯O bonds stabilize the enamine-keto tautomer in chlorophenyl derivatives, as seen in related crystal structures .
  • π–π stacking interactions (inter-centroid distances: 3.39–3.60 Å) dominate in crystals of planar derivatives, while steric hindrance in alkyl-substituted compounds reduces such interactions .

Biological Activity

The compound 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione , also known as a thiazolidinone derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a diazinane core with a chlorophenyl group and a sulfanylidene moiety. The structural formula can be represented as follows:

PropertyValue
IUPAC Name5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Molecular FormulaC₁₃H₁₃ClN₂O₂S
Molar Mass292.77 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form an intermediate thiosemicarbazone. This intermediate undergoes cyclization to yield the final product, following standard synthetic protocols for thiazolidinone derivatives.

Anticancer Properties

Research has indicated that compounds structurally similar to 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related thiazolidinone derivatives possess tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .

CompoundCell Line TestedIC₅₀ (μM)Remarks
Thiazolidinone Derivative AHeLa (Cervical Cancer)10.5Significant cytotoxicity
Thiazolidinone Derivative BMCF-7 (Breast Cancer)15.0Comparable to cisplatin

Antimicrobial Activity

In addition to anticancer effects, certain derivatives have shown promising antibacterial activity against strains such as Staphylococcus aureus. Minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml have been reported for structurally similar compounds .

The biological activity of 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is believed to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to apoptosis has been observed.

Case Studies

A notable study evaluated a series of thiazolidinone derivatives for their anticancer properties against twelve human cancer cell lines. Among these, one derivative exhibited an IC₅₀ value significantly lower than that of cisplatin, indicating enhanced potency . Another study focused on the antibacterial effects of related compounds against Staphylococcus aureus, highlighting their potential as alternative therapeutic agents .

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